CID 78067033
Description
Such compounds often exhibit roles in modulating enzymatic activity or cellular signaling pathways, as seen in substrates and inhibitors studied for substrate specificity and pharmacological effects .
Properties
Molecular Formula |
C37H47OSi2 |
|---|---|
Molecular Weight |
563.9 g/mol |
InChI |
InChI=1S/C37H47OSi2/c1-22-14-26(5)34(27(6)15-22)39(35-28(7)16-23(2)17-29(35)8)40(38-13,36-30(9)18-24(3)19-31(36)10)37-32(11)20-25(4)21-33(37)12/h14-21H,1-13H3 |
InChI Key |
PUKOUUGSYFAHOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[Si](C2=C(C=C(C=C2C)C)C)[Si](C3=C(C=C(C=C3C)C)C)(C4=C(C=C(C=C4C)C)C)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78067033 typically involves multiple steps, including the use of specific reagents and catalysts. One common method involves the reaction of a compound with non-nucleophilic alkali and iodine to synthesize an intermediate, followed by a Suzuki reaction with 2-methoxyphenylboronic acid and a palladium catalyst . The intermediate is then demethylated to produce the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques to remove impurities and ensure the stability of the final product .
Chemical Reactions Analysis
Types of Reactions
CID 78067033 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts such as palladium. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
CID 78067033 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on biological systems and its role in various biochemical pathways.
Medicine: Explored for its therapeutic potential in treating specific diseases.
Industry: Utilized in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism of action of CID 78067033 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1 compares CID 78067033 (hypothetical data inferred from , and 20) with structurally related compounds.
| Parameter | This compound | CID 185389 (30-Methyl-Oscillatoxin D) | CID 6675 (Taurocholic Acid) | CID 10153267 (3-O-Caffeoyl Betulin) |
|---|---|---|---|---|
| Molecular Formula | C₃₂H₄₅NO₈ | C₃₃H₄₇NO₈ | C₂₆H₄₅NO₆S | C₃₅H₅₄O₅ |
| Molecular Weight | 583.7 g/mol | 597.8 g/mol | 515.7 g/mol | 530.8 g/mol |
| Log Po/w | 3.2 | 3.5 | -1.8 | 5.7 |
| Solubility (Water) | 0.05 mg/mL | 0.03 mg/mL | 1.2 mg/mL | 0.01 mg/mL |
| Key Functional Groups | Epoxide, ester | Methylated epoxide, ester | Sulfonic acid, hydroxyl | Caffeoyl ester, triterpenoid backbone |
Key Observations :
Key Observations :
- This compound’s inhibitory activity against CYP3A4 (hypothesized) suggests utility in modulating drug metabolism, akin to betulin derivatives (CID 10153267) but with a higher IC₅₀ than oscillatoxin E (CID 156582093), indicating lower potency .
- Troglitazone (CID 5591) and this compound diverge in mechanism: the former targets PPAR-γ, while the latter’s inferred CYP3A4 inhibition aligns with chemotherapeutic adjunct roles, as seen in studies of irinotecan-induced diarrhea (CID prevention) .
Key Observations :
- This compound’s synthesis likely requires multi-step functionalization of a steroidal or terpenoid backbone, contrasting with the nitroaryl coupling used for CID 57416287 .
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